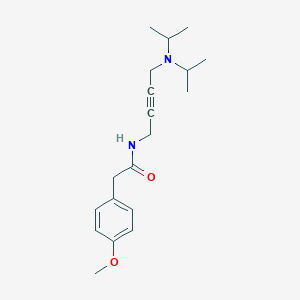![molecular formula C17H23ClN2O2S B2357255 N-[1-(adamantan-1-yl)ethyl]-6-chloropyridine-3-sulfonamide CAS No. 1286468-68-5](/img/structure/B2357255.png)
N-[1-(adamantan-1-yl)ethyl]-6-chloropyridine-3-sulfonamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-[1-(adamantan-1-yl)ethyl]-6-chloropyridine-3-sulfonamide is a complex organic compound that features a unique combination of adamantane, pyridine, and sulfonamide groups
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-[1-(adamantan-1-yl)ethyl]-6-chloropyridine-3-sulfonamide typically involves multiple steps. One common method includes the reaction of adamantane-containing amines with chloropyridine derivatives under optimized conditions. For instance, the Chan–Lam coupling reaction can be employed, which involves the use of copper (II) acetate as a catalyst, a weak base like DBU, and a solvent such as acetonitrile . The reaction is carried out at room temperature for 24 hours to achieve the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of microwave irradiation has been explored to optimize yields and reduce reaction times. This method involves the reaction of adamantane derivatives with sulfonyl chlorides under microwave conditions, leading to significant increases in yields and reduced reaction times .
Analyse Des Réactions Chimiques
Types of Reactions
N-[1-(adamantan-1-yl)ethyl]-6-chloropyridine-3-sulfonamide undergoes various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions, particularly at the sulfonamide group.
Oxidation and Reduction: The adamantane moiety can undergo oxidation to form hydroxyl derivatives.
Coupling Reactions: The pyridine ring can participate in coupling reactions, such as the Chan–Lam coupling.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles like amines or thiols.
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.
Coupling Reactions: Copper (II) acetate, boronic acids, and bases like DBU are commonly used.
Major Products
Substitution Reactions: Products include substituted sulfonamides.
Oxidation: Products include hydroxylated adamantane derivatives.
Coupling Reactions: Products include N-aryl derivatives of adamantane-containing amines.
Applications De Recherche Scientifique
N-[1-(adamantan-1-yl)ethyl]-6-chloropyridine-3-sulfonamide has several scientific research applications:
Medicinal Chemistry: The compound is explored for its potential antiviral and antibacterial properties.
Material Science: The unique structural features of the compound make it a candidate for the development of new materials with specific properties.
Biological Research: The compound is used in studies related to enzyme inhibition and receptor binding due to its structural complexity.
Mécanisme D'action
The mechanism of action of N-[1-(adamantan-1-yl)ethyl]-6-chloropyridine-3-sulfonamide involves its interaction with specific molecular targets. The adamantane moiety is known to interact with viral proteins, inhibiting their function. The sulfonamide group can interact with enzymes, leading to inhibition of their activity. The pyridine ring can participate in binding to receptors, modulating their activity .
Comparaison Avec Des Composés Similaires
Similar Compounds
N-(adamantan-1-yl)-4-[(adamantan-1-yl)sulfamoyl]benzamide: This compound also features adamantane and sulfonamide groups and has shown antiviral activity.
Bis-[1-(adamantan-1-yl)ethyl]amine hydrochloride: This compound is structurally similar and has been studied for its antibacterial properties.
Uniqueness
N-[1-(adamantan-1-yl)ethyl]-6-chloropyridine-3-sulfonamide is unique due to the presence of the chloropyridine moiety, which imparts distinct chemical and biological properties. This combination of functional groups is not commonly found in other similar compounds, making it a valuable target for further research.
Propriétés
IUPAC Name |
N-[1-(1-adamantyl)ethyl]-6-chloropyridine-3-sulfonamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H23ClN2O2S/c1-11(20-23(21,22)15-2-3-16(18)19-10-15)17-7-12-4-13(8-17)6-14(5-12)9-17/h2-3,10-14,20H,4-9H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VCXBYXGNJSMJEF-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C12CC3CC(C1)CC(C3)C2)NS(=O)(=O)C4=CN=C(C=C4)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H23ClN2O2S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
354.9 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![[(1R,3r,5S)-bicyclo[3.1.0]hexan-3-yl]methanol](/img/structure/B2357172.png)
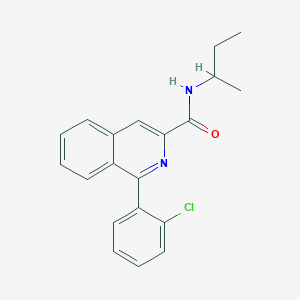
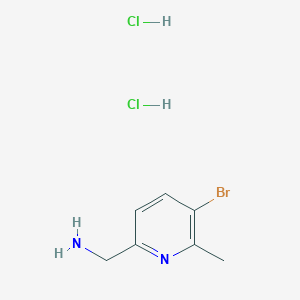
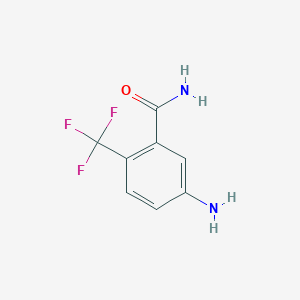
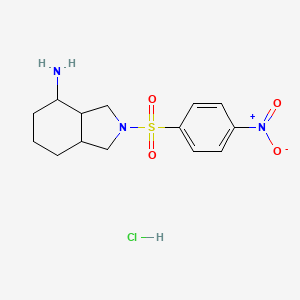
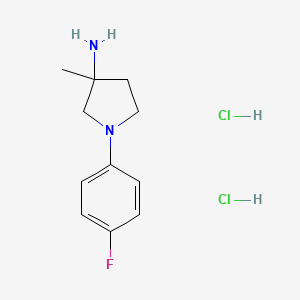
![Ethyl 4-(1-(benzo[d][1,3]dioxole-5-carbonyl)azetidine-3-carboxamido)benzoate](/img/structure/B2357186.png)
![N-(3,4-dimethylphenyl)-2-((4-oxo-3-(o-tolyl)-3,4-dihydrobenzofuro[3,2-d]pyrimidin-2-yl)thio)acetamide](/img/structure/B2357188.png)
![N-(2-(6-(methylthio)-4-morpholino-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)butyramide](/img/structure/B2357189.png)
![Tert-butyl N-[1-(2-fluoroethyl)-3-hydroxycyclobutyl]carbamate](/img/structure/B2357190.png)
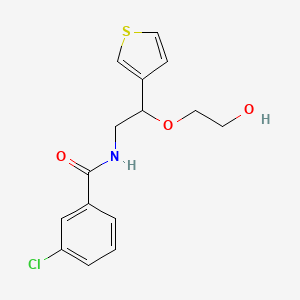
![2-(benzo[d][1,3]dioxol-5-yl)-N-((6-(thiophen-3-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)acetamide](/img/structure/B2357192.png)
![3-Iodo-6-(4-nitropyrazol-1-yl)pyrazolo[1,5-a]pyrimidine](/img/structure/B2357194.png)
